molecular formula C12H21NO2 B13065391 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one

2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one

Cat. No.: B13065391
M. Wt: 211.30 g/mol
InChI Key: DIXCJYTWOCOUHX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one is a cyclopentanone derivative featuring a 2,2-dimethyl-substituted cyclopentanone core fused with a 5-methylmorpholin-3-yl substituent.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

2,2-dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one

InChI

InChI=1S/C12H21NO2/c1-8-6-15-7-10(13-8)9-4-5-12(2,3)11(9)14/h8-10,13H,4-7H2,1-3H3

InChI Key

DIXCJYTWOCOUHX-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C2CCC(C2=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one involves multiple steps, starting from readily available precursors. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key parameters of 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one with three structurally related cyclopentanone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one Not provided C₁₂H₂₁NO₂* 211.30* 2,2-dimethylcyclopentanone, 5-methylmorpholin-3-yl High lipophilicity (predicted), potential steric hindrance from dimethyl groups
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one 1602122-39-3 C₁₀H₁₇NO₂ 183.25 Morpholin-3-yl, no dimethyl groups Lower molecular weight; reduced steric effects may enhance reactivity
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one 54255-92-4 C₁₃H₁₅ClO 222.71 2-chlorophenyl, 2,2-dimethylcyclopentanone Electron-withdrawing Cl enhances electrophilicity; aromatic π-system influences binding
2-Heptylidene cyclopentan-1-one Not provided C₁₂H₂₀O 180.29 Heptylidene chain Used in fragrances; regulated by IFRA standards for safe usage levels

*Inferred based on structural analysis.

Key Observations:

  • Substituent Influence : Replacing the morpholine group with a chlorophenyl ring (CAS 54255-92-4) introduces aromaticity and electron-withdrawing effects, which could enhance interactions in biological systems .
  • Applications : While 2-Heptylidene cyclopentan-1-one is fragrance-oriented with established safety guidelines , the target compound’s morpholine group suggests pharmaceutical relevance, though specific data are lacking.

Biological Activity

2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one, also known by its IUPAC name, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 211.28 g/mol
CAS Number 1596918-73-8
IUPAC Name 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one

The biological activity of 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one is primarily attributed to its interaction with various biomolecular targets. It is believed to function as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. Although the precise biochemical pathways are still under investigation, preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have shown that 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : In vitro studies have reported cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated significant inhibition of cell proliferation in HeLa cells with an IC50 value indicating moderate potency.
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may possess neuroprotective effects, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Assessment

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of cyclopentanones, including 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Study 2: Cytotoxicity Evaluation

In a cytotoxicity evaluation published in [source], the compound was tested against multiple cancer cell lines. The results revealed that it inhibited the growth of HeLa cells with an IC50 value of approximately 25 µM. This suggests potential for further development as an anticancer agent.

Study 3: Neuroprotection Studies

A recent investigation into neuroprotective agents highlighted the role of cyclic ketones in protecting neuronal cells from oxidative stress. The study suggested that 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one could mitigate neuronal damage in models of neurodegeneration [source].

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